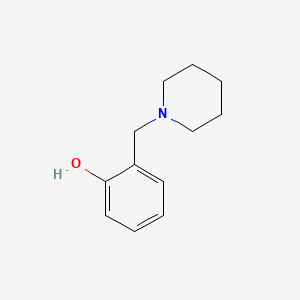

2-(Piperidin-1-ylmethyl)phenol

Overview

Description

2-(Piperidin-1-ylmethyl)phenol is a compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 g/mol . The compound is also known by other names such as piperidinomethyl phenol .

Synthesis Analysis

While specific synthesis methods for 2-(Piperidin-1-ylmethyl)phenol were not found, piperidine derivatives have been synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C12H17NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 . The compound’s structure includes a phenol group attached to a piperidine ring via a methylene bridge .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 23.5 Ų and a complexity of 166 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is solid or liquid at room temperature .Scientific Research Applications

Pharmacology

2-(Piperidin-1-ylmethyl)phenol: has been explored for its potential pharmacological applications. Piperidine derivatives, to which this compound belongs, are present in numerous pharmaceuticals and exhibit a range of biological activities . They are particularly significant in the development of drugs due to their interaction with various biological receptors .

Antimicrobial Research

Research has indicated that piperidine derivatives can be effective antimicrobial agents. Studies have synthesized various piperidine compounds to evaluate their efficacy against different bacterial and viral strains .

Agriculture

In agriculture, 2-(Piperidin-1-ylmethyl)phenol may be used in the study of plant physiology and protection. Phenolic compounds are known for their role in plant defense mechanisms and can be synthesized for use in crop protection strategies .

Material Science

This compound has applications in material science, particularly in the study of radiation effects on materials. Electron paramagnetic resonance (EPR) studies have utilized 2-(Piperidin-1-ylmethyl)phenol to investigate the radical structures produced in irradiated samples .

Biotechnology

In biotechnology, phenolic compounds like 2-(Piperidin-1-ylmethyl)phenol are used in particle engineering and the synthesis of nanohybrid materials due to their physiochemical properties and biocompatibility .

Environmental Science

2-(Piperidin-1-ylmethyl)phenol: may have environmental applications, particularly in the treatment of pollutants. Phenolic compounds are often found in industrial waste and their degradation is of environmental concern .

Chemistry Research

The compound is also significant in chemistry research, where it is used to understand the fundamental properties of phenolic compounds and their synthesis. It serves as a building block for creating various synthetic compounds with diverse applications .

Cancer Research

Piperidine derivatives are being studied for their anticancer properties. They have been found to regulate crucial signaling pathways and inhibit cell migration, contributing to cancer treatment research .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include 2-(piperidin-1-ylmethyl)phenol, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological applications .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various biologically active compounds .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP2D6, an enzyme involved in drug metabolism .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological effects, depending on their specific structures and targets .

Safety and Hazards

Future Directions

Piperidine derivatives, including 2-(Piperidin-1-ylmethyl)phenol, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and are considered important synthetic medicinal blocks for drug construction . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name |

2-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKQHXNOTYHHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902848 | |

| Record name | 2-(1-Piperidinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-ylmethyl)phenol | |

CAS RN |

4764-13-0 | |

| Record name | 2-(1-Piperidinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

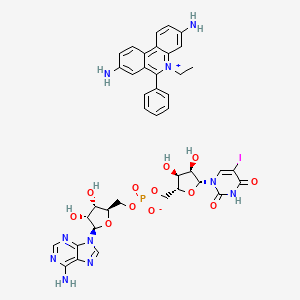

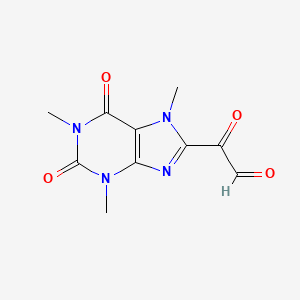

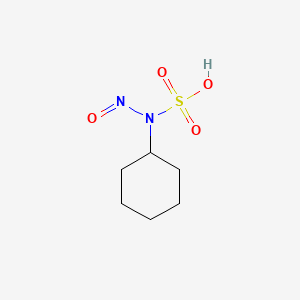

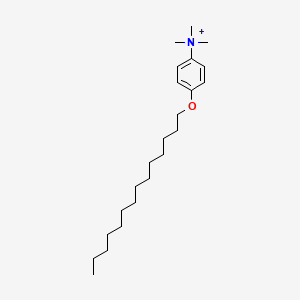

Feasible Synthetic Routes

Q & A

Q1: What is the primary finding of the research paper regarding 2-(Piperidin-1-ylmethyl)phenol?

A1: The research primarily investigates the effects of radiation on the formation of stable free radicals in single crystals of 2-(Piperidin-1-ylmethyl)phenol using Electron Paramagnetic Resonance (EPR) spectroscopy []. The study characterizes the radiation-induced radical through analyzing the EPR spectra obtained after exposing the crystal to radiation. While the paper doesn't delve into the compound's potential applications, it provides valuable insights into its radiation-induced reactivity and the stability of the formed radical. This information could be relevant for fields like radiation chemistry or material science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexenyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B1220332.png)